2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H18ClN3O3S and a molecular weight of 319.81 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with a substituted aniline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(dimethylamino)-5-(dimethylamino)sulfonyl]phenyl]acetamide
- 2-chloro-N-[2-(dimethylamino)-5-(methylsulfonyl)phenyl]acetamide
- 2-chloro-N-[2-(dimethylamino)-5-(ethylsulfonyl)phenyl]acetamide
Uniqueness
2-chloro-N-[2-(dimethylamino)-5-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to the presence of the piperidine-1-sulfonyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets and increases its stability under various conditions .
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-5-piperidin-1-ylsulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-18(2)14-7-6-12(10-13(14)17-15(20)11-16)23(21,22)19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOYNXZJCUAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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